molecular formula C14H10N2O B334563 naphthalen-1-yl(pyrazol-1-yl)methanone

naphthalen-1-yl(pyrazol-1-yl)methanone

Cat. No.: B334563
M. Wt: 222.24 g/mol
InChI Key: OMQDSKYQXDQNEK-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(pyrazol-1-yl)methanone is a chemical compound of interest in various research fields. It features a naphthalene ring system linked to a pyrazole ring via a methanone group. This structural motif is found in compounds studied for their potential biological activities and material science applications. Researchers value this reagent as a key synthetic intermediate or precursor for developing more complex molecules. Its specific research value, detailed applications, and mechanism of action are areas of ongoing investigation and should be verified from primary scientific literature for specific research projects. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

naphthalen-1-yl(pyrazol-1-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-14(16-10-4-9-15-16)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H

InChI Key

OMQDSKYQXDQNEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthesis of 1-(1-Hydroxynaphthalen-2-yl)ethanone

The foundational step involves Friedel-Crafts acylation of α-naphthol using zinc chloride (ZnCl₂) in glacial acetic acid under reflux. This yields 1-(1-hydroxynaphthalen-2-yl)ethanone with a 93.5% yield and melting point of 82–85°C. The reaction mechanism proceeds via electrophilic attack of the acylating agent on the activated aromatic ring, facilitated by ZnCl₂’s Lewis acidity.

Esterification and Rearrangement to β-Diketones

The intermediate is esterified with substituted benzoic acids using phosphorus oxychloride (POCl₃) in pyridine at 0–5°C. Subsequent Baker-Venkatraman rearrangement employs potassium hydroxide (KOH) in dry pyridine at 50°C, converting the ester to 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione. This step is critical for introducing ketone functionalities essential for pyrazole formation.

Cyclocondensation with Hydrazine Hydrate

The β-diketone undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol, forming the pyrazole ring. For example, 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol derivatives are obtained with yields ranging from 68% to 84%. The reaction’s regioselectivity is governed by the electronic effects of substituents on the diketone.

Photoredox-Mediated Dual Catalytic Synthesis

Reaction Setup and Optimization

A novel approach utilizes a dual catalytic system combining 4CzIPN (a photocatalyst) and acetic acid thiourea (ACT) under blue LED irradiation. The reaction of 1-naphthaldehyde with pyrazole in acetonitrile (MeCN) at 27°C produces naphthalen-1-yl(pyrazol-1-yl)methanone in 80% yield. Key parameters include:

  • Catalyst loading : 2 mol% Ru(bpy)₃(PF₆)₂

  • Oxidant : Sodium persulfate (Na₂S₂O₈)

  • Solvent : MeCN (0.5 M concentration)

Mechanistic Insights

The photocatalyst generates a radical cation from the aldehyde via single-electron transfer (SET), which couples with pyrazole’s nucleophilic nitrogen. ACT facilitates proton-coupled electron transfer (PCET), stabilizing intermediates and enhancing reaction efficiency. This method avoids high temperatures and harsh acids, making it environmentally favorable.

Acid-Catalyzed Cyclization of Chalcone Intermediates

Chalcone Synthesis

1-(2'-Hydroxynaphthyl)-3-phenyl-2-propene-1-one is synthesized via Claisen-Schmidt condensation between 2-hydroxy-1-naphthaldehyde and acetophenone in ethanolic NaOH. The chalcone intermediate is characterized by a conjugated enone system (IR ν = 1650 cm⁻¹ for C=O).

Cyclization with Phenylhydrazine

Refluxing the chalcone with phenylhydrazine hydrochloride in ethanol induces cyclization to form pyrazoline derivatives. For instance, 1-phenyl-3-(2''-hydroxynaphthalen-1''-yl)-5-(3',4',5'-trimethoxyphenyl)-2-pyrazoline is obtained with a 63% yield. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by dehydration.

Nucleophilic Acyl Substitution Reactions

Acylation of Pyrazole

Pyrazole reacts with 1-naphthoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction achieves 75% yield under inert conditions at 0°C. This method is advantageous for its simplicity but requires anhydrous conditions to prevent hydrolysis.

Sulfonylation Alternatives

Substituting acyl chlorides with benzenesulfonyl chlorides in pyridine at 80°C yields N-sulfonylated derivatives (e.g., 1-(benzenesulfonyl)-3-naphthalen-1-ylpyrazole). While yields are moderate (55–65%), this route expands functional group compatibility for downstream applications.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature Catalyst Advantages
Friedel-Crafts/Baker-Venkatraman68–8450–160°CZnCl₂, KOHHigh regioselectivity
Photoredox dual catalysis8027°CRu(bpy)₃(PF₆)₂, ACTMild conditions, scalable
Acid-catalyzed cyclization63RefluxHClSimple setup
Nucleophilic acyl substitution750°CEt₃NFunctional group tolerance

The photoredox method stands out for its mild conditions and scalability, whereas the Friedel-Crafts route offers higher yields for structurally complex derivatives .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . Reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include hydroxy pyrazole and hydroxy oxazole derivatives . These products can have significant biological and chemical properties, making them useful in various applications.

Mechanism of Action

The mechanism of action of naphthalen-1-yl(pyrazol-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting metabolic pathways . The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below, we compare naphthalen-1-yl(pyrazol-1-yl)methanone with six structurally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural and Functional Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents/Modifications Molecular Weight logP Key Functional Groups Notable Properties References
This compound Pyrazole at position 1, naphthalene at 1 248.27 ~3.5* Ketone, pyrazole, naphthalene High rigidity, aromatic stacking
(E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one Propenone bridge, E-configuration 340.38 N/A α,β-unsaturated ketone Twisted rings (46.3° dihedral)
1-[3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one Diazenyl group, ethanone linker 415.47 N/A Diazenyl, ether Pale yellow solid (m.p. 112–114°C)
THJ-018 (Naphthalen-1-yl)(1-pentyl-1H-indazol-3-yl)methanone Indazole instead of pyrazole 327.40 ~5.0 Indazole, pentyl chain Synthetic cannabinoid activity
(azepan-1-yl)(naphthalen-1-yl)methanone Azepane ring substitution 253.34 3.69 Azepane, ketone Higher lipophilicity
5-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)trione Naphthofuran, pyrimidinetrione 474.44 N/A Furan, pyrimidinetrione Extended conjugation

*Estimated based on analogs.

Crystallographic Insights

  • Hydrogen Bonding: In naphthalen-1-ylmethanol analogs, O–H⋯O interactions drive crystal packing , whereas this compound relies on π-π stacking due to the absence of polar groups.
  • Twist Angles : Pyrazoline derivatives (e.g., ) show significant dihedral angles (up to 90.1°), reducing conjugation compared to the parent compound.

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